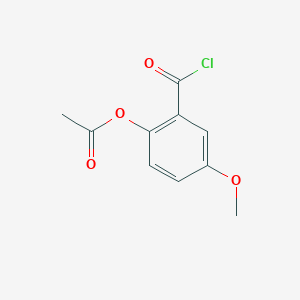

2-Acetoxy-5-methoxybenzoyl chloride

Description

2-Acetoxy-5-methoxybenzoyl chloride is a substituted benzoyl chloride derivative featuring an acetoxy group (-OAc) at the 2-position and a methoxy group (-OMe) at the 5-position on the aromatic ring, with a reactive acyl chloride (-COCl) functional group. This compound is typically synthesized via the reaction of 2-acetoxy-5-methoxybenzoic acid with thionyl chloride (SOCl₂) or other chlorinating agents. It serves as a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where it acts as an acylating agent to introduce the benzoyl moiety into target molecules .

Properties

Molecular Formula |

C10H9ClO4 |

|---|---|

Molecular Weight |

228.63 g/mol |

IUPAC Name |

(2-carbonochloridoyl-4-methoxyphenyl) acetate |

InChI |

InChI=1S/C10H9ClO4/c1-6(12)15-9-4-3-7(14-2)5-8(9)10(11)13/h3-5H,1-2H3 |

InChI Key |

BJZRKJLACTVWJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)OC)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analogues

The reactivity and applications of 2-acetoxy-5-methoxybenzoyl chloride can be contextualized by comparing it to structurally related compounds:

Reactivity and Stability

- 2-Acetoxy-5-methoxybenzoyl chloride : The electron-withdrawing acetoxy group deactivates the aromatic ring, reducing electrophilic substitution but enhancing the electrophilicity of the acyl chloride group. This makes it highly reactive toward nucleophiles (e.g., amines, alcohols). It is moisture-sensitive, requiring anhydrous storage .

- 5-Acetyl-2-methoxybenzaldehyde : The aldehyde group is less reactive than acyl chloride, participating in condensations (e.g., Aldol reactions) rather than acylations. The acetyl and methoxy groups stabilize the molecule, reducing hydrolysis risks compared to benzoyl chlorides .

Research Findings and Data Limitations

While direct experimental data on 2-Acetoxy-5-methoxybenzoyl chloride is scarce in the provided sources, comparisons with structural analogs highlight critical trends:

- Electron-Donating vs.

- Hydrolysis Sensitivity : Benzoyl chlorides hydrolyze rapidly to carboxylic acids in moisture, whereas aldehydes like 5-Acetyl-2-methoxybenzaldehyde are more stable but prone to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.